molecular formula C14H14N2O5 B10946143 N,N-dimethyl-5-[(3-nitrophenoxy)methyl]furan-2-carboxamide

N,N-dimethyl-5-[(3-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10946143
M. Wt: 290.27 g/mol
InChI Key: FNMQUCDJYPYSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE: is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a furan ring substituted with a nitrophenoxy methyl group and a dimethyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of nitro derivatives or amine derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry: N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of both a furan ring and a nitrophenoxy methyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

N,N-dimethyl-5-[(3-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O5/c1-15(2)14(17)13-7-6-12(21-13)9-20-11-5-3-4-10(8-11)16(18)19/h3-8H,9H2,1-2H3

InChI Key

FNMQUCDJYPYSSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.